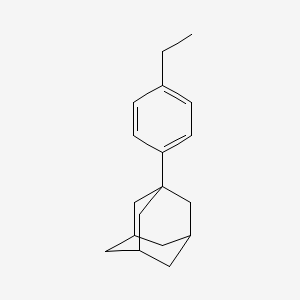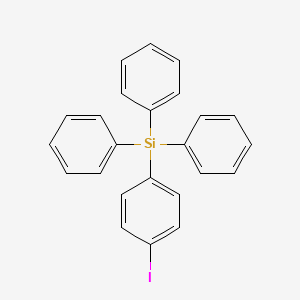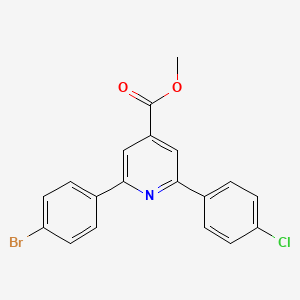![molecular formula C14H10O4S B12041396 2-hydroxy-5-[(2E)-3-(2-thienyl)-2-propenoyl]benzoic acid CAS No. 33494-99-4](/img/structure/B12041396.png)
2-hydroxy-5-[(2E)-3-(2-thienyl)-2-propenoyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-5-[(2E)-3-(2-thienyl)-2-propenoyl]benzoic acid is an organic compound with the molecular formula C14H10O4S It is characterized by the presence of a thiophene ring, a benzoic acid moiety, and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-[(2E)-3-(2-thienyl)-2-propenoyl]benzoic acid typically involves the condensation of 2-thiophenecarboxaldehyde with 2-hydroxybenzoic acid under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is refluxed for several hours, followed by acidification to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
2-hydroxy-5-[(2E)-3-(2-thienyl)-2-propenoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
科学研究应用
2-hydroxy-5-[(2E)-3-(2-thienyl)-2-propenoyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as organic semiconductors.
作用机制
The mechanism of action of 2-hydroxy-5-[(2E)-3-(2-thienyl)-2-propenoyl]benzoic acid involves its interaction with various molecular targets. The thiophene ring can interact with enzymes or receptors, modulating their activity. The hydroxyl and carbonyl groups can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-hydroxy-5-[(2E)-3-(2-furyl)-2-propenoyl]benzoic acid: Similar structure but with a furan ring instead of a thiophene ring.
2-hydroxy-5-[(2E)-3-(2-pyridyl)-2-propenoyl]benzoic acid: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
2-hydroxy-5-[(2E)-3-(2-thienyl)-2-propenoyl]benzoic acid is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological molecules, making it a valuable compound for research and development in various fields .
属性
CAS 编号 |
33494-99-4 |
|---|---|
分子式 |
C14H10O4S |
分子量 |
274.29 g/mol |
IUPAC 名称 |
2-hydroxy-5-[(E)-3-thiophen-2-ylprop-2-enoyl]benzoic acid |
InChI |
InChI=1S/C14H10O4S/c15-12(6-4-10-2-1-7-19-10)9-3-5-13(16)11(8-9)14(17)18/h1-8,16H,(H,17,18)/b6-4+ |
InChI 键 |
IIIKXJSCHFNQCQ-GQCTYLIASA-N |
手性 SMILES |
C1=CSC(=C1)/C=C/C(=O)C2=CC(=C(C=C2)O)C(=O)O |
规范 SMILES |
C1=CSC(=C1)C=CC(=O)C2=CC(=C(C=C2)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(Z)-2-(3,4-Dimethoxyphenyl)-1-({[3-(dimethylamino)propyl]amino}carbonyl)ethenyl]-4-methylbenzamide](/img/structure/B12041328.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12041331.png)
![2-phenyl-1H-pyrrolo[3,4-b]quinoline-1,3(2H)-dione](/img/structure/B12041332.png)





![N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12041358.png)

![N-(2-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12041385.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B12041388.png)

